molecular formula C20H22O3 B584757 (1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane CAS No. 873298-16-9

(1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane

Cat. No.: B584757
CAS No.: 873298-16-9
M. Wt: 310.393
InChI Key: YPDRJNPIGFCETD-ZGXWSNOMSA-N
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Description

(1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[310]hexane is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the bicyclic core, followed by the introduction of benzyloxy groups. Common reagents used in these reactions include benzyl alcohol, strong bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to simplify the molecule or alter its reactivity.

    Substitution: Allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, providing insights into biochemical processes.

Medicine

In medicine, this compound has potential applications in drug development. Its ability to undergo specific chemical reactions makes it a candidate for creating new pharmaceuticals with targeted effects.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various effects. The compound’s bicyclic structure allows it to fit into enzyme active sites, altering their activity and influencing metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane apart is its unique bicyclic structure and the presence of benzyloxy groups. These features confer specific reactivity and stability, making it valuable for various applications in research and industry.

Properties

CAS No.

873298-16-9

Molecular Formula

C20H22O3

Molecular Weight

310.393

IUPAC Name

(1R,2S,3R,5S)-3-phenylmethoxy-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexane

InChI

InChI=1S/C20H22O3/c1-3-7-15(8-4-1)12-21-14-17-18(11-19-20(17)23-19)22-13-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18+,19-,20+/m0/s1

InChI Key

YPDRJNPIGFCETD-ZGXWSNOMSA-N

SMILES

C1C2C(O2)C(C1OCC3=CC=CC=C3)COCC4=CC=CC=C4

Synonyms

(1R,2S,3R,5S)-3-(Phenylmethoxy)-2-[(phenylmethoxy)methyl]-6-oxabicyclo[3.1.0]hexane,

Origin of Product

United States

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